Butyl oleanolate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

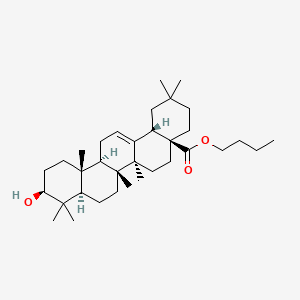

Butyl oleanolate is a chemical compound derived from oleanolic acid, a naturally occurring pentacyclic triterpenoid Oleanolic acid is found in various plants and is known for its diverse biological activities, including anti-inflammatory, hepatoprotective, and anticancer properties this compound is an ester formed by the reaction of oleanolic acid with butanol

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of butyl oleanolate typically involves the esterification of oleanolic acid with butanol. This reaction can be catalyzed by various agents, including acids, bases, or enzymes. One common method involves the use of sulfuric acid as a catalyst. The reaction is carried out by refluxing oleanolic acid with butanol in the presence of sulfuric acid for several hours. The reaction mixture is then neutralized, and the product is purified through distillation or recrystallization.

Another method involves the use of lipase enzymes as biocatalysts. This approach is more environmentally friendly and can be carried out under milder conditions. The reaction is typically performed in a solvent-free system or in the presence of a small amount of organic solvent. The use of immobilized lipase can further enhance the efficiency and reusability of the catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using continuous reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced separation techniques, such as distillation and chromatography, ensures the purity of the final product. Industrial production may also involve the use of alternative catalysts, such as ionic liquids, to improve reaction efficiency and reduce environmental impact.

化学反应分析

Types of Reactions

Butyl oleanolate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can yield alcohol derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, reaction with amines can yield amide derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines in the presence of a base, such as triethylamine, under reflux conditions.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Amide derivatives.

科学研究应用

Chemistry: Used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it a valuable compound for studying esterification and other organic reactions.

Biology: Investigated for its biological activities, including anti-inflammatory, anticancer, and hepatoprotective effects. Studies have shown that butyl oleanolate can modulate various cellular pathways and exhibit significant bioactivity.

Medicine: Explored for its potential therapeutic applications. It has shown promise in preclinical studies for the treatment of liver diseases, cancer, and inflammatory conditions.

Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient and skin-conditioning properties. It is also used as a plasticizer in the production of polymers and as a lubricant additive.

作用机制

The biological effects of butyl oleanolate are primarily attributed to its ability to modulate various molecular targets and pathways. It can interact with nuclear receptors, such as peroxisome proliferator-activated receptors, to regulate gene expression. Additionally, this compound can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase. Its antioxidant properties also contribute to its protective effects against oxidative stress and cellular damage.

相似化合物的比较

Butyl oleanolate can be compared with other similar compounds, such as:

Ethyl oleanolate: Another ester derivative of oleanolic acid, formed by the reaction with ethanol. It shares similar biological activities but may differ in its pharmacokinetic properties.

Methyl oleanolate: Formed by the reaction of oleanolic acid with methanol. It also exhibits similar bioactivities but may have different solubility and stability characteristics.

Oleanolic acid: The parent compound, which is widely studied for its diverse biological activities. Ester derivatives like this compound often exhibit enhanced bioavailability and stability compared to the parent compound.

This compound is unique due to its specific ester group, which can influence its solubility, stability, and bioactivity. The choice of ester derivative can be tailored to specific applications, making this compound a valuable compound in various fields.

生物活性

Butyl oleanolate, a derivative of oleanolic acid, is a triterpenoid compound that has garnered significant attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its antioxidant, anti-inflammatory, hepatoprotective, and anticancer properties. We will also present relevant data tables and case studies to illustrate these effects.

This compound is synthesized from oleanolic acid through esterification, enhancing its solubility and bioavailability. The compound exhibits several mechanisms of action that contribute to its biological effects:

- Antioxidant Activity : this compound has been shown to scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation. It enhances cellular antioxidant defenses by activating the Nrf2 pathway, which upregulates antioxidant enzymes such as glutathione peroxidase and superoxide dismutase .

- Anti-inflammatory Effects : The compound modulates inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and reducing the activation of NF-κB signaling .

- Hepatoprotective Properties : this compound demonstrates protective effects against liver damage induced by various toxins. In studies involving chemically induced liver injury, it significantly reduced levels of liver enzymes (ALT, AST) and improved histopathological outcomes .

1. Antioxidant Activity

Research indicates that this compound effectively protects cells from oxidative stress. A study demonstrated that it reduces oxidative damage in liver cells exposed to tert-butyl hydroperoxide (tBHP), enhancing cell viability and promoting the expression of key antioxidant enzymes .

| Study | Cell Type | Treatment | Outcome |

|---|---|---|---|

| QZG Cells | tBHP + this compound | Increased cell viability; upregulation of Nrf2 and antioxidant enzymes |

2. Anti-inflammatory Activity

This compound has been shown to suppress inflammation in various models. In vitro studies indicated that it reduces the production of inflammatory mediators in macrophages stimulated with lipopolysaccharides (LPS) .

3. Hepatoprotective Effects

In vivo studies have demonstrated that this compound mitigates liver fibrosis and steatosis in animal models. It significantly decreased collagen deposition and improved liver function markers .

| Study | Model | Treatment | Outcome |

|---|---|---|---|

| NASH Mice Model | This compound | Reduced liver fibrosis; decreased AST/ALT levels |

4. Anticancer Properties

This compound exhibits potential anticancer effects through multiple pathways, including apoptosis induction in cancer cells. It has been shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cancer cell death .

| Study | Cancer Cell Type | Treatment | Outcome |

|---|---|---|---|

| Various Cancer Lines | This compound | Induced apoptosis; inhibited cell proliferation |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- A study involving patients with chronic liver disease showed that supplementation with this compound led to significant improvements in liver function tests and symptoms associated with liver dysfunction.

- Another clinical trial indicated that this compound could enhance the effectiveness of conventional chemotherapy agents in patients with certain types of cancer, suggesting a synergistic effect.

属性

IUPAC Name |

butyl (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H56O3/c1-9-10-21-37-28(36)34-19-17-29(2,3)22-24(34)23-11-12-26-31(6)15-14-27(35)30(4,5)25(31)13-16-33(26,8)32(23,7)18-20-34/h11,24-27,35H,9-10,12-22H2,1-8H3/t24-,25-,26+,27-,31-,32+,33+,34-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWTIXNKVTDPSHZ-AVVVTVBRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C12CCC(CC1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]1CC(CC2)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H56O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。